Visnadine

Vue d'ensemble

Description

Cette plante est originaire de la région méditerranéenne et est utilisée en Égypte depuis des siècles pour ses propriétés spasmolytiques . La visnadine est connue pour sa capacité à détendre les muscles lisses vasculaires, ce qui en fait un composé précieux dans le traitement de diverses affections cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La visnadine peut être synthétisée à partir des graines d’Ammi visnagaCe mélange est ensuite soumis à des techniques complexes impliquant la chromatographie pour séparer la this compound à l’échelle du laboratoire .

Méthodes de production industrielle : La production industrielle de this compound implique des méthodes améliorées de dérivation du composé à partir d’Ammi visnaga, permettant une production économique à grande échelle. Les rendements obtenus par ces méthodes sont considérablement plus élevés, ce qui les rend viables pour une utilisation commerciale .

Analyse Des Réactions Chimiques

Types de réactions : La visnadine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé pour différentes applications.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme l’hydroxyde de sodium ou le carbonate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de la this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé.

4. Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Topical Formulations for Sexual Dysfunction

Several studies have investigated the efficacy of topical formulations containing Visnadine in improving sexual function among women.

- Efficacy Studies : A pilot study involving a spray formulation of this compound demonstrated significant improvements in the Female Sexual Function Index (FSFI) scores among women with FSD after one month of use. Participants reported enhanced sexual satisfaction, excitation, and pleasure, with statistically significant differences compared to a placebo group (p < 0.001) .

- Emulgel Application : Another study evaluated a this compound emulgel applied to the vulvar area, showing significant increases in vulvar hyperemia and local turgor, indicating improved vascularization and sensitivity . This suggests that topical application can effectively enhance the physiological responses associated with sexual arousal.

Systematic Reviews and Meta-Analyses

A systematic review of randomized clinical trials highlighted that while research on this compound is limited, existing studies indicate its potential effectiveness in alleviating symptoms of sexual dysfunction in heterosexual women. The review included two randomized controlled trials (RCTs) that reported statistically significant improvements in FSFI scores with this compound compared to placebo . However, the authors noted the need for further studies with larger sample sizes and improved methodological designs.

Case Study 1: Efficacy of this compound Spray

In a randomized double-blind study involving 60 women aged 18-60 years, participants used a this compound spray before sexual activity over 30 days. The results indicated a notable increase in FSFI scores from 25.0 to 27.9 (p < 0.001), demonstrating the spray's effectiveness in enhancing sexual function among participants diagnosed with FSD .

Case Study 2: Safety Profile

A single-blind placebo-controlled study assessed the safety of a this compound emulgel application on healthy postmenopausal women. The study found that participants experienced increased comfort and pleasant sensations without significant adverse effects, reinforcing the compound's safety for topical use .

Data Summary

| Study Type | Sample Size | Outcome Measure | Results | |

|---|---|---|---|---|

| Pilot Study | 60 | FSFI Score | Increase from 25.0 to 27.9 | Effective for improving sexual function |

| Emulgel Application Study | 15 | Vulvar Hyperemia | Significant increase observed | Enhances vascularization and sensitivity |

| Systematic Review | Varies | FSFI Score | Statistically significant improvement noted | Potentially effective but requires further research |

Mécanisme D'action

La visnadine exerce ses effets en favorisant la relaxation des muscles lisses, principalement médiée par son action sur les canaux calciques de type L. Cette action entraîne une augmentation du flux sanguin régional, améliorant le seuil sensoriel de la zone affectée . Les propriétés vasodilatatrices du composé le rendent efficace dans le traitement des affections impliquant une constriction des muscles lisses vasculaires .

Comparaison Avec Des Composés Similaires

La visnadine appartient à la classe des composés organiques appelés pyranocoumarines angulaires. Des composés similaires comprennent :

Khelline : Un autre composé isolé d’Ammi visnaga, connu pour ses propriétés antispasmodiques.

Visnagine : Un composé apparenté doté de propriétés antinociceptives et anti-inflammatoires.

Unicité de la this compound : Les propriétés vasodilatatrices uniques de la this compound et sa capacité à favoriser la relaxation des muscles lisses la distinguent des autres composés similaires. Son action spécifique sur les canaux calciques de type L et son efficacité à améliorer le flux sanguin régional en font un composé précieux dans les applications médicales et industrielles .

Propriétés

Numéro CAS |

477-32-7 |

|---|---|

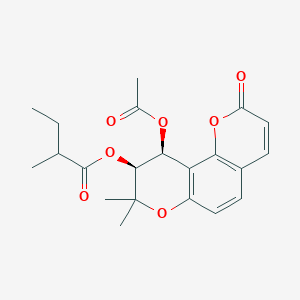

Formule moléculaire |

C21H24O7 |

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19-/m1/s1 |

Clé InChI |

GVBNSPFBYXGREE-CDDDFZJFSA-N |

SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

SMILES isomérique |

CCC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

SMILES canonique |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Key on ui other cas no. |

477-32-7 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

Carduben visnadin Visnadine Visnagan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of visnadin?

A1: Visnadin primarily acts as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells. [, ] This inhibition reduces calcium influx, leading to muscle relaxation and vasodilation. []

Q2: Does visnadin interact with other targets besides calcium channels?

A2: While its primary mechanism involves calcium channel blockade, research suggests visnadin may also interact with other pathways involved in vascular smooth muscle contraction at higher concentrations. []

Q3: What are the downstream effects of visnadin's calcium channel blocking activity?

A3: By blocking calcium channels, visnadin promotes vasodilation, increasing blood flow. This effect has been observed in various vascular beds, including coronary and peripheral vessels. [, ]

Q4: What is the molecular formula and weight of visnadin?

A4: The molecular formula of visnadin is C21H22O7, and its molecular weight is 386.4 g/mol. [, ]

Q5: What spectroscopic data are available to characterize visnadin?

A5: Visnadin has been characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide information about its structural features, functional groups, and molecular weight.

Q6: Are there any studies on the stability of visnadin under various conditions?

A6: Limited information is available on the stability of visnadin under different conditions. Further research is needed to determine its stability profile, which is crucial for developing stable formulations. []

Q7: What are the reported pharmacological effects of visnadin?

A7: Visnadin has demonstrated various pharmacological activities, including vasodilation, antispasmodic effects, anti-inflammatory properties, and potential benefits for sexual dysfunction. [, , , , ]

Q8: What preclinical studies have been conducted to investigate the efficacy of visnadin?

A8: Preclinical studies have explored the vasodilatory effects of visnadin in isolated rat vascular tissues. [, ] Additionally, animal models have been used to investigate its anti-inflammatory activity. []

Q9: Are there any clinical trials investigating the efficacy of visnadin in humans?

A9: Clinical trials investigating visnadin are limited. Some small-scale studies suggest potential benefits for female sexual dysfunction, but larger, well-designed trials are needed to confirm its efficacy and safety. [, , , ]

Q10: What is the safety profile of visnadin?

A10: While some studies suggest visnadin is generally well-tolerated, more comprehensive toxicological studies are needed to establish its safety profile, especially for long-term use. [, ]

Q11: What analytical methods are used to quantify visnadin?

A11: Various analytical techniques have been employed to quantify visnadin, including spectrophotometry, HPLC, and GC. [, , , ]

Q12: What are the potential future research directions for visnadin?

A12: Future research could focus on elucidating the detailed molecular mechanisms of action of visnadin, exploring its potential in various disease models, and conducting well-designed clinical trials to confirm its efficacy and safety in humans. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.